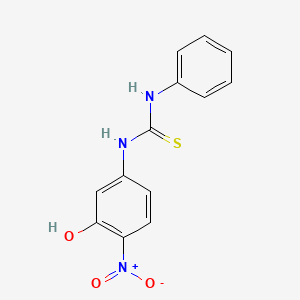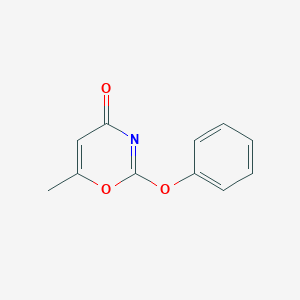
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-: is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation-cyclization domino process, resulting in the formation of the desired oxazinone compound . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation and cyclization reactions is favored due to their efficiency and high yield . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions with different nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Formation of various substituted oxazinone derivatives.
科学研究应用
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a protease inhibitor, particularly against serine proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate cleavage . This inhibition is crucial in the context of diseases where protease activity contributes to tissue damage and inflammation.
相似化合物的比较
4H-1,3-Benzoxazin-4-one: Similar structure but lacks the phenoxy and methyl groups.
2-Phenyl-4H-1,3-oxazin-4-one: Similar structure but without the methyl group.
6-Methyl-2-phenyl-4H-1,3-oxazin-4-one: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- is unique due to the presence of both the phenoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These substituents contribute to its distinct properties compared to other oxazinone derivatives .
属性
CAS 编号 |
61387-27-7 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
6-methyl-2-phenoxy-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H9NO3/c1-8-7-10(13)12-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
UVDXUXZHFUZNBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


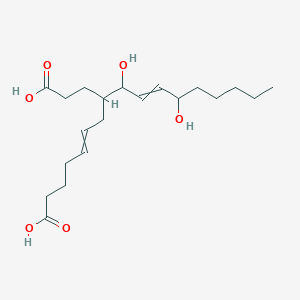
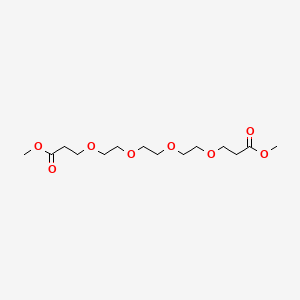
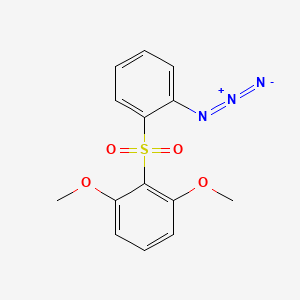
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
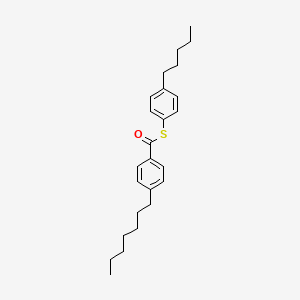
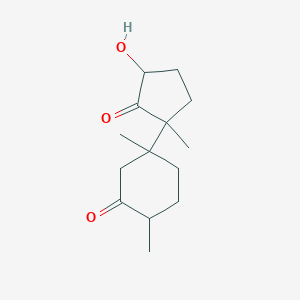
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
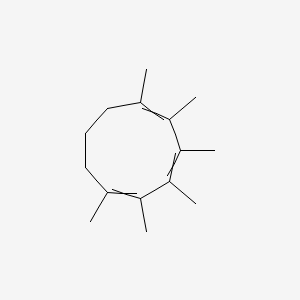
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
